

# Physical and chemical properties of 5-Methoxypyridine-2-carbonitrile.

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 5-Methoxypyridine-2-carbonitrile

Cat. No.: B1355149

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## An In-depth Technical Guide to 5-Methoxypyridine-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of **5-Methoxypyridine-2-carbonitrile**, a heterocyclic compound with potential applications in medicinal chemistry and materials science. This document collates available data on its properties, synthesis, and potential biological activities, and where experimental data is not available, provides theoretical or analogous information to guide further research.

## Core Chemical and Physical Properties

**5-Methoxypyridine-2-carbonitrile** is a substituted pyridine derivative. The presence of a methoxy group at the 5-position and a nitrile group at the 2-position significantly influences its electronic properties, reactivity, and potential for intermolecular interactions.[\[1\]](#)[\[2\]](#) It is generally described as a colorless to pale yellow solid and is soluble in polar organic solvents.[\[2\]](#)

## Structural and General Properties

Property	Value	Source
IUPAC Name	5-methoxypyridine-2-carbonitrile	<a href="#">[1]</a>
Synonyms	2-Cyano-5-methoxypyridine, 5-Methoxypicolonitrile	<a href="#">[1]</a> <a href="#">[3]</a>
CAS Number	89809-63-2	<a href="#">[1]</a>
Molecular Formula	C <sub>7</sub> H <sub>6</sub> N <sub>2</sub> O	<a href="#">[1]</a>
Molecular Weight	134.14 g/mol	<a href="#">[1]</a>
Appearance	White to Light yellow powder to crystal	<a href="#">[2]</a>

## Physical Properties

Quantitative experimental data for the physical properties of **5-Methoxypyridine-2-carbonitrile** is limited in publicly available literature. The data presented below is a combination of information from commercial suppliers and computed values.

Property	Value	Source & Notes
Melting Point	92.0 to 96.0 °C	<a href="#">[4]</a> (Experimental, from a commercial supplier)
Boiling Point	280.8 °C at 760 mmHg	(Unverified, from a commercial supplier)
Density	1.115 g/cm <sup>3</sup>	(Unverified, from a commercial supplier)
Solubility	Soluble in polar organic solvents.	<a href="#">[2]</a> (Qualitative)
LogP (XLogP3-AA)	0.9	<a href="#">[1]</a> (Computed)
Topological Polar Surface Area	45.9 Å <sup>2</sup>	<a href="#">[1]</a> (Computed)

## Spectroscopic and Analytical Data

Detailed experimental spectroscopic data for **5-Methoxypyridine-2-carbonitrile** is not readily available. This section provides predicted data and analysis based on the known structure and data from analogous compounds.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- $^1\text{H}$  NMR (Proton NMR): The proton NMR spectrum is expected to show three signals in the aromatic region corresponding to the protons on the pyridine ring, and one singlet in the aliphatic region for the methoxy group protons. The chemical shifts and coupling constants will be influenced by the electron-donating methoxy group and the electron-withdrawing nitrile group.
- $^{13}\text{C}$  NMR (Carbon NMR): The carbon NMR spectrum is expected to show seven distinct signals for the seven carbon atoms in the molecule, including the carbon of the nitrile group. The chemical shifts will be characteristic of a substituted pyridine ring, a methoxy group, and a nitrile.[3]

## Infrared (IR) Spectroscopy

The IR spectrum of **5-Methoxypyridine-2-carbonitrile** would be characterized by the following key absorption bands:

- C≡N stretch: A sharp, medium-intensity band is expected in the region of  $2220\text{-}2240\text{ cm}^{-1}$ .
- C-O stretch (aryl ether): A strong band is anticipated in the  $1200\text{-}1275\text{ cm}^{-1}$  region for the aryl-O stretch and another in the  $1000\text{-}1075\text{ cm}^{-1}$  region for the O-CH<sub>3</sub> stretch.
- Aromatic C=C and C≡N stretching: Multiple bands are expected in the  $1400\text{-}1600\text{ cm}^{-1}$  region.
- C-H stretching: Aromatic C-H stretching bands would appear above  $3000\text{ cm}^{-1}$ , while the aliphatic C-H stretching of the methoxy group would be observed just below  $3000\text{ cm}^{-1}$ .

## Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak  $[M]^{+\bullet}$  would be expected at an  $m/z$  of approximately 134.1. Common fragmentation patterns would likely involve the loss of a methyl radical ( $\bullet\text{CH}_3$ ) from the methoxy group to give a fragment at  $m/z$  119, or the loss of a formyl radical ( $\bullet\text{CHO}$ ) or carbon monoxide (CO).

## Chemical Properties and Reactivity

**5-Methoxypyridine-2-carbonitrile** is a versatile building block in organic synthesis.<sup>[2]</sup> Its reactivity is dictated by the pyridine ring and its substituents.

- Pyridine Ring: The pyridine nitrogen makes the ring electron-deficient, which can influence its susceptibility to nucleophilic aromatic substitution, particularly at positions ortho and para to the nitrogen. However, the electron-donating methoxy group can modulate this reactivity.
- Nitrile Group: The cyano group can undergo a variety of chemical transformations. It can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or reacted with organometallic reagents to form ketones.
- Methoxy Group: The methoxy group is an electron-donating group, which can influence the regioselectivity of electrophilic aromatic substitution on the pyridine ring. It can also be cleaved to yield the corresponding hydroxypyridine derivative.

The combination of these functional groups makes **5-Methoxypyridine-2-carbonitrile** a valuable intermediate for the synthesis of more complex molecules, particularly in the fields of pharmaceuticals and agrochemicals.<sup>[2]</sup>

## Experimental Protocols

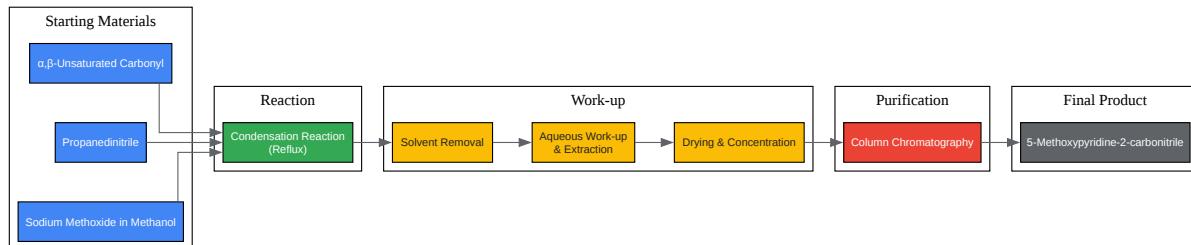
Detailed, validated experimental protocols for the synthesis and purification of **5-Methoxypyridine-2-carbonitrile** are not widely published. The following are representative procedures based on the synthesis of analogous compounds and general laboratory techniques.

## Representative Synthesis of 2-Methoxypyridine-3-carbonitriles

A general method for the synthesis of substituted 2-methoxypyridine-3-carbonitriles involves the condensation of an  $\alpha,\beta$ -unsaturated aldehyde or ketone with propanedinitrile (malononitrile) in the presence of sodium methoxide in methanol.<sup>[5]</sup> This procedure could likely be adapted for the synthesis of the 2-carbonitrile isomer from an appropriate starting material.

#### General Procedure:

- A solution of sodium methoxide is prepared by dissolving sodium metal in anhydrous methanol under an inert atmosphere.
- Propanedinitrile is added to the cooled sodium methoxide solution.
- The appropriate  $\alpha,\beta$ -unsaturated carbonyl compound is then added dropwise to the mixture.
- The reaction mixture is refluxed for a specified period.
- After cooling, the solvent is removed under reduced pressure.
- The residue is dissolved in water and extracted with an organic solvent (e.g., dichloromethane).
- The combined organic layers are dried over a drying agent (e.g.,  $\text{MgSO}_4$ ), filtered, and concentrated.
- The crude product is then purified by column chromatography.<sup>[5]</sup>



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A representative workflow for the synthesis of methoxypyridine carbonitriles.

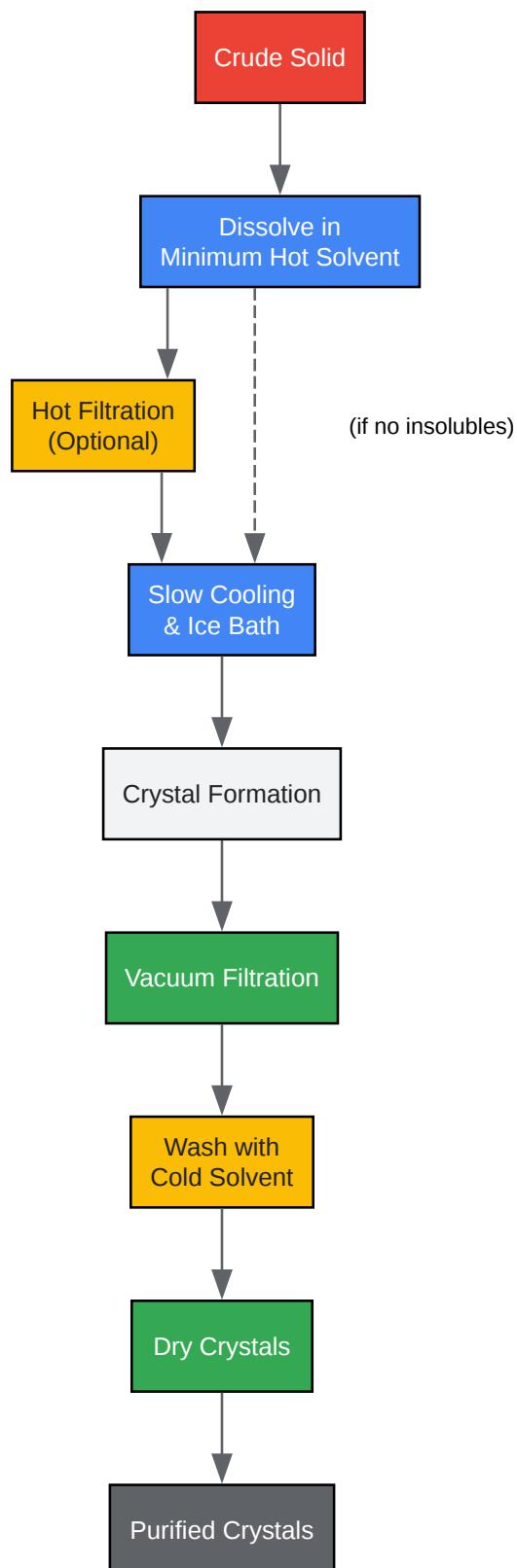
## Purification by Recrystallization

Recrystallization is a common technique for purifying solid organic compounds. The choice of solvent is critical for successful recrystallization. An ideal solvent will dissolve the compound well at elevated temperatures but poorly at room temperature or below.<sup>[6][7][8][9]</sup> For a polar compound like **5-Methoxypyridine-2-carbonitrile**, polar solvents should be screened.

Solvent Screening and Procedure:

- Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures such as ethanol/water or ethyl acetate/hexane) at room temperature and at boiling.
- Dissolution: Dissolve the crude solid in a minimum amount of the chosen hot solvent.
- Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution.
- Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

- Isolation: Collect the crystals by vacuum filtration.
- Washing: Wash the crystals with a small amount of cold solvent.
- Drying: Dry the purified crystals under vacuum.



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A general workflow for the purification by recrystallization.

## Biological Activity and Drug Development Potential

While specific studies on the biological activity of **5-Methoxypyridine-2-carbonitrile** are not prominent in the literature, the broader class of pyridine and pyrimidine-5-carbonitrile derivatives has attracted significant interest in drug discovery.[\[10\]](#)[\[11\]](#) These scaffolds are present in molecules with a wide range of biological activities, including anticancer properties.[\[10\]](#)[\[11\]](#)

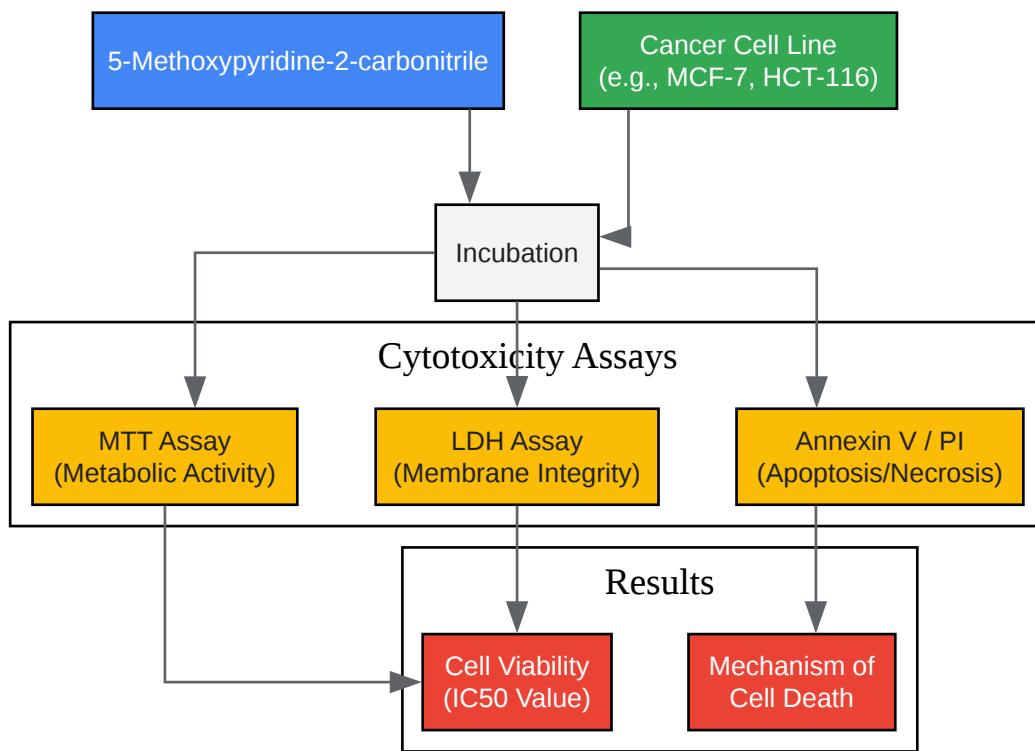
## Cytotoxicity and Anticancer Potential

Derivatives of methoxypyridine and pyrimidine-5-carbonitrile have been reported to exhibit cytotoxic activity against various cancer cell lines.[\[10\]](#)[\[11\]](#) The biological activity is often modulated by the nature and position of substituents on the heterocyclic ring.

## In Vitro Cytotoxicity Assays

To evaluate the potential anticancer activity of **5-Methoxypyridine-2-carbonitrile**, a standard panel of in vitro cytotoxicity assays would be employed.

- MTT Assay: This colorimetric assay measures the metabolic activity of cells and is commonly used to assess cell viability and proliferation.[\[12\]](#)[\[13\]](#) A reduction in metabolic activity is indicative of cytotoxicity.
- LDH Assay: This assay measures the release of lactate dehydrogenase from cells with damaged plasma membranes, providing a measure of cytotoxicity.
- Annexin V/Propidium Iodide Staining: This flow cytometry-based assay can distinguish between viable, apoptotic, and necrotic cells, offering insights into the mechanism of cell death.



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Logical workflow for assessing the in vitro cytotoxicity of a compound.

As of now, there is no specific information linking **5-Methoxypyridine-2-carbonitrile** to any particular signaling pathways. Further research would be required to elucidate its mechanism of action if significant biological activity is observed.

## Safety and Handling

Based on available safety data, **5-Methoxypyridine-2-carbonitrile** is considered hazardous.<sup>[1]</sup>

- GHS Hazard Statements: Harmful if swallowed (H302), may be harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).<sup>[1]</sup>
- Precautions: Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment (gloves, safety glasses, and a lab coat). Work should be conducted in a well-ventilated fume hood.

## Conclusion

**5-Methoxypyridine-2-carbonitrile** is a chemical compound with potential for further exploration in synthetic and medicinal chemistry. While a complete experimental dataset for its physical and chemical properties is not yet available in the public domain, this guide provides a foundational understanding based on existing information and data from analogous structures. The provided representative experimental protocols and logical workflows offer a starting point for researchers interested in working with this molecule. Further investigation is warranted to fully characterize its properties and explore its potential biological activities.

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